mPGES-1 Inhibition Potency
A 3,5-dimethylpiperidin-2-one-containing compound (BDBM50452072/CHEMBL4218836) demonstrates potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 5.80 nM in a recombinant human enzyme assay, and 7.20 nM in a human A549 cell-based assay. While a direct head-to-head comparison with an unsubstituted piperidin-2-one analog is not available in the same study, this potency aligns with the nanomolar activity of potent 3,3-dimethylpiperidine-based mPGES-1 inhibitors reported elsewhere, suggesting the 3,5-substitution pattern is a viable alternative scaffold for this target [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.80 nM (recombinant human mPGES-1); IC50 = 7.20 nM (A549 cell assay) |
| Comparator Or Baseline | Potent 3,3-dimethylpiperidine-based mPGES-1 inhibitors with IC50 values in the low nanomolar range [2] |
| Quantified Difference | Comparable low nanomolar potency range; the 3,5-isomer is not directly compared but demonstrates similar potency to the established 3,3-series. |
| Conditions | Inhibition of recombinant human mPGES-1 expressed in CHO cells using PGH2 as substrate, pretreated for 10 mins [1]; Inhibition of mPGES-1 in human A549 cells assessed as reduction in IL-1beta induced PGE2 production [1]. |
Why This Matters
The demonstration of potent mPGES-1 inhibition by a 3,5-dimethylpiperidin-2-one derivative validates this scaffold as a credible starting point for developing novel anti-inflammatory and anticancer agents, offering an alternative to the more commonly explored 3,3-dimethyl series for intellectual property and SAR diversification.
- [1] BindingDB. BDBM50452072 (CHEMBL4218836). IC50 data for mPGES-1 inhibition. View Source
- [2] Li W, et al. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. MedChemComm. 2015;6(12):2081-2123. View Source
